

# An In-depth Technical Guide to 5-Bromo-2-chloropyridine-4-carboxaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-5-chloropyridine-4-carboxaldehyde

Cat. No.: B582063

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An important note on nomenclature: Initial inquiries for "**2-bromo-5-chloropyridine-4-carboxaldehyde**" yielded limited specific data. However, substantial information is available for its structural isomer, 5-bromo-2-chloropyridine-4-carboxaldehyde (CAS No. 1060802-23-4). This guide will focus on the latter, a well-documented compound of significant interest to the scientific community.

This technical whitepaper provides a comprehensive overview of the core chemical properties, safety protocols, and a representative synthetic approach for 5-bromo-2-chloropyridine-4-carboxaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Chemical and Physical Properties

5-Bromo-2-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Its physical and chemical data are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO	[1]
Molecular Weight	220.45 g/mol	[1]
CAS Number	1060802-23-4	[1]
Appearance	Pale yellow solid	[1]
Melting Point	63-68 °C	[1]
Boiling Point	274 °C	[1]
Density	1.800 g/cm <sup>3</sup>	[1]
Flash Point	120 °C	[1]
Storage Temperature	-20°C	[1]
pKa (Predicted)	-3.62 ± 0.10	[1]
Synonyms	5-Bromo-2-chloroisonicotinaldehyde, 2-Chloro-5-bromopyridine-4-carboxaldehyde	[1]

## Safety and Handling

5-Bromo-2-chloropyridine-4-carboxaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Classifications:

- Acute Toxicity, Oral (Category 3)
- Skin Irritation (Category 2)
- Serious Eye Irritation (Category 2)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

#### GHS Hazard Statements:

- H301: Toxic if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-bromo-2-chloropyridine-4-carboxaldehyde is not readily available in the searched literature, a plausible synthetic route can be devised based on established methods for analogous halogenated pyridines. A common approach involves the bromination of a suitable pyridine precursor followed by functional group manipulation to introduce the aldehyde.

#### Proposed Synthetic Protocol: A Representative Example

The synthesis of a related compound, 5-bromo-2,4-dichloropyridine, involves a two-step process starting from 2-amino-4-chloropyridine, which can be adapted.<sup>[2][3]</sup>

#### Step 1: Bromination of 2-amino-4-chloropyridine

- Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane.[2][3]
- Cool the solution to 0°C in an ice bath.
- Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) in portions, maintaining the temperature at 0°C.
- Stir the reaction mixture at this temperature for approximately 30 minutes.[2][3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid, followed by a brine solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.[2][3]

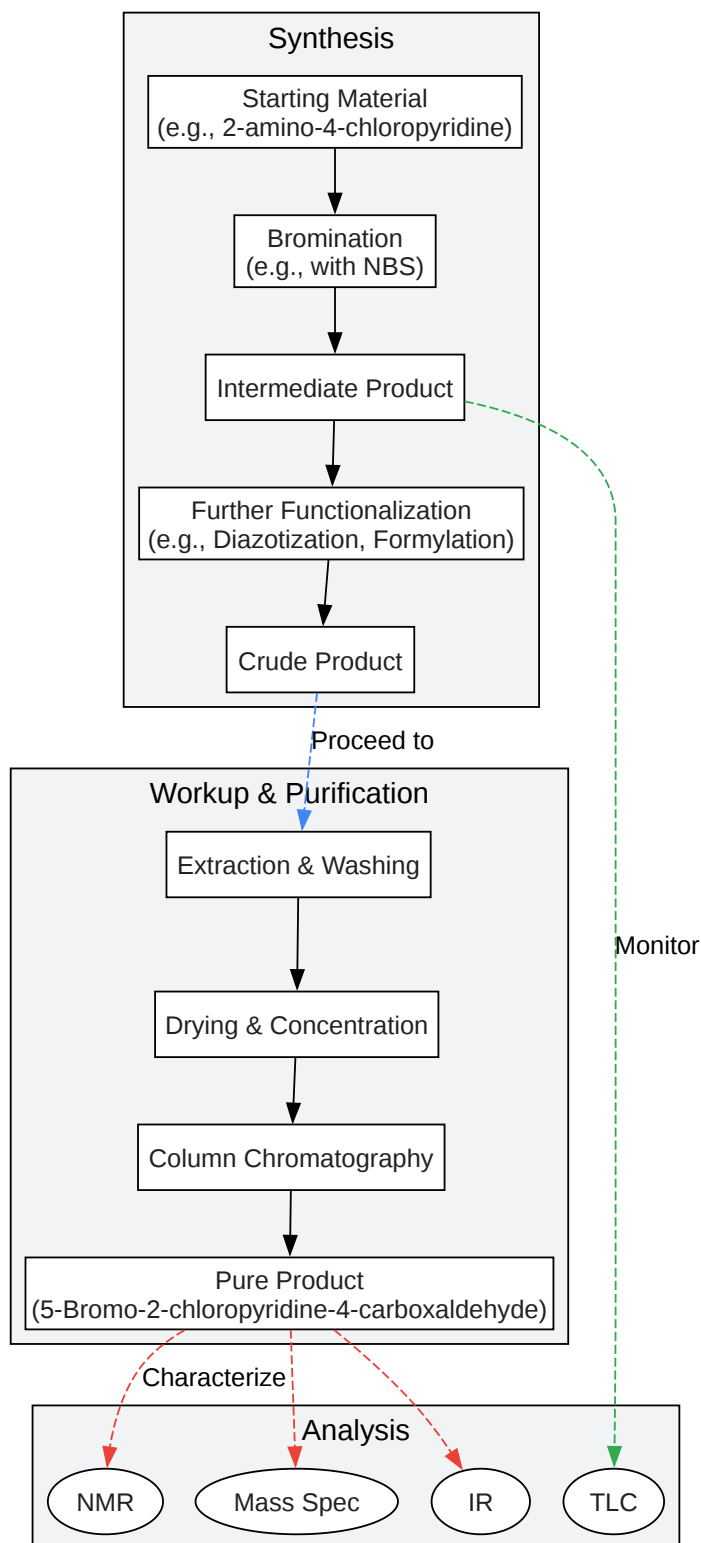
#### Step 2: Diazotization and Introduction of the Aldehyde Group (Conceptual)

A Sandmeyer-type reaction or a related transformation would be necessary to convert the amino group to the desired aldehyde. This is a more complex step and would require specific reagents and conditions that are not detailed in the provided search results for this exact molecule. A hypothetical subsequent formylation step would be required to introduce the carboxaldehyde group at the 4-position.

## Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridine, based on the protocols for related compounds.

## Generalized Synthetic Workflow

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Caption: Generalized workflow for the synthesis and analysis of 5-bromo-2-chloropyridine-4-carboxaldehyde.

As no specific biological signaling pathways involving 5-bromo-2-chloropyridine-4-carboxaldehyde were identified in the provided search results, a diagram illustrating such a pathway cannot be generated at this time. The compound is primarily documented as a synthetic intermediate.

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## References

- 1. 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
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